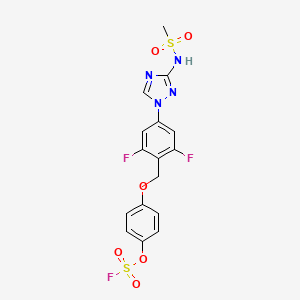

Antitubercular agent-44

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13F3N4O6S2 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

1-[3,5-difluoro-4-[(4-fluorosulfonyloxyphenoxy)methyl]phenyl]-3-(methanesulfonamido)-1,2,4-triazole |

InChI |

InChI=1S/C16H13F3N4O6S2/c1-30(24,25)22-16-20-9-23(21-16)10-6-14(17)13(15(18)7-10)8-28-11-2-4-12(5-3-11)29-31(19,26)27/h2-7,9H,8H2,1H3,(H,21,22) |

InChI Key |

RDJADVVFBAIVKO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=NN(C=N1)C2=CC(=C(C(=C2)F)COC3=CC=C(C=C3)OS(=O)(=O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Antitubercular Agent-44: A Deep Dive into its Core Mechanism of Action

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

In the global fight against tuberculosis (TB), a resilient and deadly infectious disease, the quest for novel therapeutic agents with unique mechanisms of action is paramount. This whitepaper delves into the intricate workings of a promising N-arylindole derivative, designated as Antitubercular agent-44, a potent inhibitor of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). This document provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting Mycolic Acid Biosynthesis

This compound exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis machinery: the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). Pks13 is essential for the final condensation step in the biosynthesis of mycolic acids, the long-chain fatty acids that are the hallmark of the mycobacterial outer membrane and a key determinant of its virulence and resistance to common antibiotics.[1][2] By inhibiting the Pks13-TE domain, agent-44 effectively disrupts the production of mycolic acids, leading to a compromised cell envelope and ultimately, cell death.

A structure-based drug design approach was employed to develop this class of N-arylindole derivatives, optimizing their interaction with the active site of the Pks13-TE domain.[1] This targeted approach has resulted in a compound with high potency against the virulent M. tuberculosis H37Rv strain.

Quantitative Efficacy and Safety Profile

The potency of this compound has been quantified through various in vitro assays. The key quantitative data are summarized in the table below, providing a clear comparison of its activity.

| Parameter | Value | Cell Line/Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.07 µM | M. tuberculosis H37Rv | [2] |

Further research is needed to fully elucidate the IC50 against the Pks13-TE domain and the cytotoxicity profile (CC50) against mammalian cell lines to establish a comprehensive therapeutic index.

Experimental Protocols: A Guide for Replication and Further Research

To facilitate further investigation and validation of the findings related to this compound, this section outlines the detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis H37Rv is determined using the microplate Alamar Blue assay (MABA) or similar broth microdilution methods.

-

Preparation of Compound Dilutions: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired final concentrations in a 96-well microplate.

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The prepared inoculum is added to the wells containing the compound dilutions. The microplate is sealed and incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

-

Reading and Interpretation: The plate is further incubated for 24 hours, and the color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Pks13 Thioesterase (TE) Domain Inhibition Assay

To confirm the direct inhibition of the molecular target, an in vitro enzymatic assay is performed.

-

Protein Expression and Purification: The Pks13-TE domain is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

-

Enzyme Reaction: The assay is typically performed in a microplate format. The purified Pks13-TE enzyme is incubated with a fluorescent substrate (e.g., a long-chain fatty acyl-CoA analog) in the presence of varying concentrations of this compound.

-

Measurement of Activity: The enzymatic reaction, which releases a fluorescent product, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Interactions and Experimental Processes

To provide a clearer understanding of the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.

Caption: Inhibition of Mycolic Acid Synthesis by Agent-44.

Caption: Workflow for MIC Determination using MABA.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutics against Mycobacterium tuberculosis. Its targeted inhibition of Pks13, a key enzyme in mycolic acid biosynthesis, offers a potent and specific mechanism of action. The promising in vitro activity warrants further investigation, including comprehensive in vivo efficacy studies in animal models of tuberculosis, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of its potential for combination therapy with existing anti-TB drugs. The detailed experimental protocols provided herein are intended to catalyze further research and accelerate the development of this promising new agent in the global effort to eradicate tuberculosis.

References

Target Identification of Novel Antitubercular Agents: A Technical Guide to Polyketide Synthase 13 (Pks13) Inhibitors in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. Polyketide synthase 13 (Pks13), an essential enzyme in the final step of mycolic acid biosynthesis, has been identified as a promising target for tuberculosis treatment.[1] This technical guide provides an in-depth overview of the target identification and validation of Pks13 inhibitors, focusing on the experimental methodologies, data interpretation, and the mechanism of action. We present a comprehensive summary of quantitative data for various Pks13 inhibitor classes, detailed experimental protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction: Pks13 as a Vulnerable Target in M. tuberculosis

The cell wall of Mycobacterium tuberculosis is a unique and complex structure, rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[2] Pks13 is a large, multi-domain enzyme that catalyzes the final and essential Claisen-condensation reaction in the mycolic acid biosynthetic pathway.[1][3] Its critical role, found only in Mycobacteria, makes it an attractive and specific target for novel antitubercular drugs.[4] Inhibition of Pks13 disrupts the integrity of the cell wall, leading to bacterial cell death. Several classes of compounds, including benzofurans, thiophenes, coumestans, and N-phenyl indoles, have been identified as potent inhibitors of Pks13.[1][5]

Quantitative Data on Pks13 Inhibitors

The following tables summarize the in vitro and in vivo activity of representative Pks13 inhibitors from different chemical classes.

Table 1: In Vitro Activity of Pks13 Inhibitors against M. tuberculosis H37Rv

| Compound Class | Representative Compound | MIC (µg/mL) | IC₅₀ against Pks13 (µM) | Reference |

| 4H-Chromen-4-one | Compound 6e | 0.45 | 14.3 | [6] |

| Benzofuran | TAM16 | 0.06 - 0.25 | 0.26 | [7] |

| Coumestan | Compound 1 | Not Specified | Not Specified | [8][9] |

| N-phenylindole | Compound 45 | 0.0625 | Not Specified | [10] |

| N-phenylindole | Compound 58 | 0.125 | Not Specified | [10] |

| Oxadiazole | Lead Compounds | < 1 µM | Not Specified | [2] |

Table 2: In Vivo Efficacy of a Lead Coumestan Inhibitor (Compound 1) in a Mouse Model of Tuberculosis

| Treatment Group | Dose (mg/kg) | CFU Reduction (log₁₀) in Lungs | Reference |

| Compound 1 (monotherapy) | 50 | 2.21 | [9] |

| Compound 1 (monotherapy) | 25 | 1.07 | [9] |

| Compound 1 (monotherapy) | 12.5 | 0.12 | [9] |

| Compound 1 + Rifampin | 25 | Synergistic effect | [8] |

Experimental Protocols for Pks13 Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of Pks13 as the target of a novel antitubercular agent.

Whole-Cell Phenotypic Screening

-

Objective: To identify compounds with activity against whole M. tuberculosis cells.

-

Methodology:

-

A diverse chemical library is screened against M. tuberculosis H37Rv strain in a 96- or 384-well plate format.

-

Bacterial growth is typically measured using a resazurin-based microplate assay (REMA), where the reduction of blue resazurin to pink resorufin indicates cell viability.

-

The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is determined for active compounds.

-

Pks13 Enzymatic Assay

-

Objective: To directly measure the inhibitory activity of compounds against the Pks13 enzyme.

-

Methodology:

-

The thioesterase (TE) domain of Pks13 is expressed and purified.

-

An in vitro assay is performed using a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH).[7]

-

Cleavage of the ester bond in 4-MUH by the Pks13-TE domain releases the fluorescent 4-methylumbelliferone, which can be quantified.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.

-

Selection and Sequencing of Resistant Mutants

-

Objective: To provide genetic evidence for the on-target activity of the inhibitor.

-

Methodology:

-

M. tuberculosis cultures are plated on solid medium containing the inhibitor at concentrations several-fold higher than its MIC (e.g., 10x MIC).[11]

-

Resistant colonies that emerge are isolated and their level of resistance is quantified.[11]

-

Genomic DNA is extracted from the resistant mutants and subjected to whole-genome sequencing.

-

The resulting sequences are compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs). Mutations consistently found within the pks13 gene strongly indicate it as the target.[11][12]

-

Surface Plasmon Resonance (SPR)

-

Objective: To characterize the binding affinity and kinetics of the inhibitor to Pks13.

-

Methodology:

-

The purified Pks13 protein is immobilized on a sensor chip.

-

The inhibitor is flowed over the chip at various concentrations.

-

The binding of the inhibitor to the protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Association and dissociation rate constants are determined to calculate the binding affinity (K D).

-

Thermal Stability Analysis (nanoDSF)

-

Objective: To confirm the direct binding of the inhibitor to Pks13.

-

Methodology:

-

The intrinsic fluorescence of the Pks13 protein is measured as the temperature is gradually increased.

-

The temperature at which the protein unfolds (melting temperature, T m) is determined.

-

A shift in the T m to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes the protein.[10]

-

Visualizing Pathways and Workflows

Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Pks13 inhibitors.

Experimental Workflow for Pks13 Target Identification

Caption: A typical experimental workflow for the identification and validation of Pks13 inhibitors.

Logical Relationship of Pks13 Inhibition

Caption: The logical cascade from Pks13 inhibition to the loss of M. tuberculosis viability.

Conclusion

The identification and validation of Pks13 as a target for novel antitubercular agents represents a significant advancement in the fight against tuberculosis. The diverse chemical scaffolds that inhibit this enzyme provide a rich starting point for drug discovery programs. The experimental pipeline detailed in this guide, from whole-cell screening to in vivo efficacy studies, provides a robust framework for the successful identification and validation of new drug targets and their inhibitors. The continued exploration of Pks13 inhibitors holds great promise for the development of the next generation of therapies to combat this global health threat.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents. | Semantic Scholar [semanticscholar.org]

- 6. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Activity of Antitubercular Agent-44 Against Mycobacterium tuberculosis: A Technical Overview

An in-depth guide for researchers and drug development professionals on the potent anti-mycobacterial agent, compound 21b (Antitubercular agent-44), an aryl fluorosulfate-based inhibitor.

This technical document provides a comprehensive analysis of the in vitro activity of the novel antitubercular candidate, formerly referred to as "this compound" and identified as compound 21b in its seminal publication. This agent belongs to a new class of aryl fluorosulfate compounds and has demonstrated significant promise in the preclinical stages of tuberculosis drug discovery.

Quantitative Efficacy and Cytotoxicity Profile

Compound 21b has been evaluated for its inhibitory activity against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cell lines. The key quantitative data are summarized below.

Table 1: In Vitro Activity of Compound 21b ("this compound")

| Compound | Target Organism/Cell Line | Assay Type | Result |

| 21b | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 0.06 µM[1][2][3][4] |

| 21b | HEK293T (human kidney) | Cytotoxicity | No cytotoxicity observed[1][2][3][4] |

| 21b | HepG2 (human liver) | Cytotoxicity | No cytotoxicity observed[1][2][3][4] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro efficacy and safety profile of "this compound" (21b).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of compound 21b against Mycobacterium tuberculosis H37Rv was determined using a standardized broth microdilution method.

-

Bacterial Strain and Culture Conditions: M. tuberculosis strain H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.

-

Assay Procedure:

-

The compound was serially diluted in 7H9 broth in a 96-well microplate.

-

A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final inoculum of approximately 5 x 105 CFU/mL and added to each well.

-

The microplates were incubated at 37°C for 7-14 days.

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

-

Cytotoxicity Assay

The cytotoxic potential of compound 21b was evaluated against human embryonic kidney (HEK293T) and human liver (HepG2) cell lines.

-

Cell Lines and Culture Conditions: HEK293T and HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells were seeded into 96-well plates and allowed to adhere overnight.

-

The compound was added to the wells at various concentrations.

-

After a 72-hour incubation period, cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay.

-

The absence of a significant reduction in cell viability at the tested concentrations indicated no cytotoxicity.

-

Visualized Workflows and Postulated Mechanisms

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the general workflow for the initial in vitro assessment of novel antitubercular agents like compound 21b .

Postulated Mechanism of Action

While detailed mechanism of action studies for compound 21b are currently underway, the aryl fluorosulfate moiety is known to act as a covalent inhibitor.[2] It is hypothesized that this "warhead" engages in a Sulfur (VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid residues within the active site of an essential mycobacterial enzyme.

This covalent modification leads to the irreversible inactivation of the target enzyme, thereby disrupting an essential biological pathway in M. tuberculosis and leading to bacterial death. The high potency and low cytotoxicity of compound 21b suggest a high degree of selectivity for its mycobacterial target over host cell proteins. Further studies are required to identify the specific molecular target of this promising antitubercular agent.

References

- 1. Synthesis and structure-activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tbdrugaccelerator.org [tbdrugaccelerator.org]

- 4. researchgate.net [researchgate.net]

Structure-Activity Relationship Studies of Arylcarboxamides as Potent Antitubercular Agents Targeting MmpL3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action.[1][2] One of the most promising and "druggable" targets in M. tb is the mycobacterial membrane protein large 3 (MmpL3).[1][3] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall.[3][4] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[3][5] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of a promising class of MmpL3 inhibitors: the arylcarboxamides.

Mechanism of Action: Targeting the MmpL3 Transporter

Arylcarboxamides exert their antitubercular effect by inhibiting the MmpL3 transporter.[6][7] This inhibition disrupts the transport of TMM across the mycobacterial plasma membrane, a critical step in the biosynthesis of the cell wall.[3][4] The compromised cell wall integrity renders the bacteria susceptible and ultimately leads to cell death.[3] The novelty of this mechanism lies in its distinction from traditional anti-TB drugs, offering a potential solution to circumvent existing resistance mechanisms.[3] Some MmpL3 inhibitors, including certain indolecarboxamides, may also act by dissipating the transmembrane electrochemical proton gradient (proton motive force), which can indirectly affect the function of proton-dependent transporters like MmpL3.[8][9]

Structure-Activity Relationship (SAR) of Arylcarboxamides

Systematic modification of the arylcarboxamide scaffold has provided valuable insights into the structural requirements for potent antitubercular activity. The general structure consists of an aromatic core linked via an amide bond to another cyclic moiety.

Quantitative SAR Data

The following tables summarize the in vitro activity of various arylcarboxamide derivatives against the drug-sensitive M. tb H37Rv strain and their cytotoxicity against Vero cells.

Table 1: Naphthamide Derivatives [6][7]

| Compound | R | MIC (µM) vs. M. tb H37Rv | IC50 (µM) vs. Vero Cells |

| 13c | 4-Trifluoromethyl | 6.55 | ≥ 227 |

| 13d | 4-Fluoro | 7.11 | ≥ 227 |

Table 2: Quinolone-2-Carboxamide Derivatives [6]

| Compound | R | MIC (µM) vs. M. tb H37Rv |

| 8i | 3,4-Dichloro | 9.97 |

Table 3: 4-Arylthiazole-2-Carboxamide Derivatives [6]

| Compound | R | MIC (µM) vs. M. tb H37Rv |

| 18b | 4-Chloro | 9.82 |

Key SAR Insights:

-

Naphthamide Core: The naphthamide scaffold has shown significant promise, with derivatives 13c and 13d exhibiting potent activity against M. tb H37Rv, comparable to the first-line drug ethambutol (MIC: 4.89 µM).[6][7] Importantly, these compounds displayed high selectivity, with no significant cytotoxicity against Vero cells at high concentrations.[6]

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring play a crucial role in determining the activity. Electron-withdrawing groups, such as trifluoromethyl and fluoro at the 4-position of the phenyl ring in the naphthamide series, were well-tolerated and resulted in potent compounds.[6]

-

Alternative Aromatic Cores: Exploration of other aromatic systems like quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides has also yielded compounds with considerable antitubercular activity, demonstrating the versatility of the arylcarboxamide pharmacophore.[6]

Experimental Protocols

General Synthesis of Arylcarboxamides

The synthesis of arylcarboxamide derivatives generally involves the coupling of an appropriate aromatic carboxylic acid with a corresponding amine. A common method is the amidation reaction facilitated by a coupling agent.

General Procedure:

-

The aryl carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.

-

The corresponding amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

-

The product is isolated and purified using standard techniques such as extraction and column chromatography.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The antitubercular activity of the synthesized compounds is typically determined using the Microplate Alamar Blue Assay (MABA).

Protocol Outline:

-

M. tb H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

-

The compounds are serially diluted in a 96-well microplate.

-

A standardized inoculum of M. tb is added to each well.

-

The plates are incubated at 37°C for a specified period.

-

Alamar Blue reagent is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero (African green monkey kidney) or THP-1 (human monocytic) cells, to determine their selectivity.

Protocol Outline (using MTS assay):

-

Vero or THP-1 cells are seeded in a 96-well microplate and incubated overnight.

-

The cells are treated with serial dilutions of the test compounds for 48-72 hours.

-

MTS reagent is added to each well, and the plates are incubated.

-

The absorbance is measured at 490 nm. The 50% cytotoxic concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[10][11][12]

Conclusion

Arylcarboxamides represent a promising class of antitubercular agents with a novel mechanism of action targeting the essential MmpL3 transporter. SAR studies have identified key structural features that contribute to their potent activity and have guided the design of analogs with improved efficacy and selectivity. Further optimization of this scaffold, focusing on enhancing pharmacokinetic properties while maintaining potent MmpL3 inhibition, holds significant potential for the development of new and effective treatments for tuberculosis, including drug-resistant infections.

References

- 1. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Profiling the Physicochemical Properties of Antitubercular Agent-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel antitubercular agents is a global health priority. A critical early step in this process is the thorough characterization of a drug candidate's physicochemical properties, with solubility and stability being paramount. These parameters significantly influence a drug's bioavailability, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the methodologies used to profile the solubility and stability of a potential antitubercular drug, designated here as "Antitubercular agent-44." It includes detailed experimental protocols, data presentation templates, and visual workflows to aid researchers in this essential phase of drug discovery. While "this compound" is used as a placeholder, the principles and methods described herein are broadly applicable to new chemical entities targeting Mycobacterium tuberculosis.

Introduction: The Importance of Physicochemical Profiling in Antitubercular Drug Discovery

The unique cellular structure of Mycobacterium tuberculosis, characterized by a lipid-rich cell wall, presents a formidable barrier to many potential therapeutic agents.[1][2] Therefore, understanding the physicochemical properties of a new antitubercular drug candidate is crucial for predicting its ability to penetrate this barrier and reach its target.[1][2] Solubility and stability are fundamental characteristics that directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to low bioavailability, while instability can result in a loss of potency and the formation of potentially toxic degradation products.[4]

This guide outlines a systematic approach to the solubility and stability profiling of a novel antitubercular candidate, "this compound."

Solubility Profiling

Solubility is a key determinant of a drug's bioavailability.[4] The pH-dependent nature of solubility is particularly important, as a drug must traverse different pH environments in the gastrointestinal tract to be absorbed.

Experimental Protocols

2.1.1. Kinetic Solubility Assessment

Kinetic solubility is measured early in the drug discovery process to get a preliminary understanding of a compound's solubility under non-equilibrium conditions.[3]

-

Method: A concentrated stock solution of this compound (e.g., 10 mM in DMSO) is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 200 µM).[3]

-

The mixture is incubated at room temperature for a set period (e.g., 2 hours).[3]

-

The solution is then filtered to remove any precipitate.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.[3]

2.1.2. Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true solubility of a compound at equilibrium and is crucial for later stages of drug development.[3]

-

Method: An excess amount of solid this compound is added to a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

-

The suspensions are shaken at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

The samples are then filtered, and the concentration of the dissolved drug in the supernatant is quantified using a validated analytical method.

Data Presentation

The solubility data for this compound should be summarized in a clear and concise table.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 (PBS) |

| Kinetic Solubility (µg/mL) | 150 | 120 | 95 | 80 |

| Thermodynamic Solubility (µg/mL) | 135 | 110 | 85 | 70 |

Stability Profiling

Stability studies are essential to determine a drug's shelf-life and to identify potential degradation products.[4] These studies are conducted under various environmental conditions to assess the drug's robustness.

Experimental Protocols

3.1.1. Solid-State Stability

Solid-state stability is crucial for determining appropriate storage conditions for the active pharmaceutical ingredient (API).

-

Method: Samples of solid this compound are stored under accelerated stability conditions (e.g., 40°C/75% relative humidity) and long-term storage conditions (e.g., 25°C/60% relative humidity).[4]

-

At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Physical properties such as appearance, color, and crystallinity should also be monitored.

3.1.2. Solution-State Stability

Solution-state stability is important for developing liquid formulations and for understanding the drug's behavior in biological fluids.

-

Method: Solutions of this compound are prepared in various buffers (e.g., pH 1.2, 7.4, and 9.0) and stored at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Samples are taken at various time intervals and assayed for the remaining concentration of the parent drug and the formation of degradants.

3.1.3. Photostability

Photostability testing determines if a drug is sensitive to light.

-

Method: Samples of this compound (both solid and in solution) are exposed to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample is kept in the dark under the same temperature conditions.

-

After exposure, the samples are analyzed for any degradation.

Data Presentation

The stability data for this compound should be presented in a tabular format.

| Condition | Time Point | Assay (%) | Total Degradants (%) | Appearance |

| 40°C/75% RH (Solid) | 0 months | 99.8 | <0.1 | White Powder |

| 3 months | 98.5 | 1.2 | White Powder | |

| 6 months | 97.1 | 2.5 | Off-white Powder | |

| pH 7.4 Solution (25°C) | 0 hours | 100 | 0 | Clear Solution |

| 24 hours | 99.2 | 0.8 | Clear Solution | |

| 72 hours | 97.9 | 2.1 | Clear Solution | |

| Photostability (Solid) | 0 hours | 99.9 | <0.1 | White Powder |

| 24 hours | 95.2 | 4.5 | Yellowish Powder |

Visualization of Workflows and Pathways

Visual diagrams are invaluable for representing complex experimental processes and logical relationships in drug development.

Experimental Workflow for Solubility and Stability Profiling

Drug Development Pathway for Antitubercular Agents

Conclusion

The solubility and stability profiling of a new antitubercular drug candidate, such as the illustrative "this compound," is a foundational component of its preclinical development. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these critical physicochemical properties. A thorough understanding of a compound's solubility and stability is indispensable for making informed decisions about its potential for further development and for designing formulations that will be safe and effective in the treatment of tuberculosis. The challenges in anti-TB drug discovery are significant, but a robust and early assessment of these fundamental properties can help mitigate risks and increase the probability of success.[5][6][7]

References

- 1. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. bohrium.com [bohrium.com]

Early ADME Properties of Antitubercular Agent-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. "Antitubercular Agent-44" is a promising new chemical entity with demonstrated in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the early absorption, distribution, metabolism, and excretion (ADME) properties of this agent. Understanding these characteristics at an early stage is crucial for predicting a compound's pharmacokinetic profile and its potential for successful clinical development.[1]

The following sections detail the experimental protocols and findings from key in vitro ADME assays, including intestinal permeability, metabolic stability, and plasma protein binding. All quantitative data are summarized for clarity, and experimental workflows are visually represented.

Data Presentation

Table 1: In Vitro Permeability of this compound

| Parameter | Value | Interpretation |

| Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High Permeability |

| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 35.8 ± 2.5 | Potential for Efflux |

| Efflux Ratio (Papp B→A / Papp A→B) | 2.36 | Moderate Efflux |

Table 2: In Vitro Metabolic Stability of this compound

| Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |

| Human Liver Microsomes | 45 | 30.8 | Moderate Clearance |

| Mouse Liver Microsomes | 28 | 49.5 | Higher Clearance in Mouse |

Table 3: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) | % Bound | Interpretation |

| Human Plasma | 0.08 | 92% | High Binding |

| Mouse Plasma | 0.15 | 85% | High Binding |

Experimental Protocols

Caco-2 Permeability Assay

The permeability of this compound was assessed using the Caco-2 cell monolayer model, which is widely recognized for predicting human intestinal absorption.[2][3][4]

-

Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[2]

-

Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.

-

Transport Study: The transport of this compound (10 µM) was measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The receiver compartment contained a buffer with 1% bovine serum albumin to mimic sink conditions.

-

Sample Analysis: Samples were collected from the donor and receiver compartments after a 2-hour incubation at 37°C. The concentration of this compound was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment. The efflux ratio was calculated as the ratio of Papp (B→A) to Papp (A→B).

Metabolic Stability Assay

The metabolic stability of this compound was evaluated in human and mouse liver microsomes to predict its susceptibility to phase I metabolism.[5][6][7]

-

Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.[6]

-

Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The metabolic reaction was quenched by the addition of ice-cold acetonitrile.

-

Sample Analysis: The remaining concentration of this compound at each time point was determined by LC-MS/MS.

-

Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the remaining parent compound concentration versus time. The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)

Plasma Protein Binding Assay

The extent of binding of this compound to plasma proteins was determined using the equilibrium dialysis method.[8][9][10]

-

Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (molecular weight cut-off of 8 kDa) was used.[8]

-

Procedure: Plasma containing this compound (2 µM) was added to one chamber of the device, and phosphate-buffered saline (pH 7.4) was added to the other chamber.[8]

-

Equilibration: The device was incubated at 37°C for 4 hours to allow for equilibrium to be reached.

-

Sample Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS.

-

Data Analysis: The unbound fraction (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound was calculated as (1 - fu) * 100.

Mandatory Visualizations

Caption: Caco-2 Permeability Experimental Workflow.

Caption: Metabolic Stability Experimental Workflow.

Caption: Plasma Protein Binding Experimental Workflow.

Caption: Hypothesized Inhibition of Mycolic Acid Synthesis.

References

- 1. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]

- 5. Addressing the Metabolic Stability of Antituberculars through Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mttlab.eu [mttlab.eu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

- 10. protocols.io [protocols.io]

Telacebec (Q203): A Novel Imidazopyridine Amide Antitubercular Agent Targeting Cellular Respiration

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Telacebec (formerly Q203), an imidazopyridine amide, is a first-in-class antitubercular agent that targets the respiratory chain of Mtb. This document provides a comprehensive technical overview of Telacebec, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential as a cornerstone for new tuberculosis treatment regimens.

Introduction

Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide. The lengthy duration of current treatment regimens and the increasing prevalence of drug-resistant strains highlight the urgent need for new drugs.[1][2] Telacebec is a promising drug candidate that operates via a novel mechanism, inhibiting the cytochrome bc1 complex (also known as complex III or QcrB) of the mycobacterial electron transport chain.[3][4][5] This action disrupts the pathogen's ability to generate adenosine triphosphate (ATP), a molecule essential for cellular energy, leading to bacterial cell death.[3][4][6] Telacebec has demonstrated potent activity against both drug-susceptible and drug-resistant clinical isolates of Mtb.[3][5][7]

Mechanism of Action

Telacebec exerts its bactericidal effect by specifically targeting the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[4][8] This complex is a crucial component of the electron transport chain, responsible for oxidative phosphorylation. By inhibiting QcrB, Telacebec blocks the transfer of electrons, which in turn halts the synthesis of ATP.[4] This leads to a rapid depletion of cellular energy, ultimately resulting in the death of the bacterium.[6] Interestingly, the bactericidal activity of Telacebec is enhanced in strains of mycobacteria, such as M. ulcerans, that have a nonfunctional cytochrome bd oxidase, an alternative terminal oxidase.[9]

Quantitative Efficacy Data

Telacebec has demonstrated potent in vitro and in vivo activity against M. tuberculosis. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Efficacy of Telacebec against M. tuberculosis

| Strain/Condition | Assay Type | Parameter | Value | Reference |

| M. tuberculosis H37Rv | Broth Microdilution | MIC₅₀ | 2.7 nM | [7][8][10] |

| Intramacrophage M. tuberculosis H37Rv | Macrophage Infection Model | MIC₅₀ | 0.28 nM | [7][8][11] |

| Drug-Resistant Mtb Isolates | Broth Microdilution | MIC | 3.0 - 7.4 nM | [6] |

Table 2: In Vivo Efficacy of Telacebec in Murine Models of Tuberculosis

| Model | Dosing Regimen | Outcome | Reference |

| Acute Infection | 10 mg/kg | >90% reduction in bacterial load | [7][8] |

| Chronic Infection | <1 mg/kg | Efficacious | [7][11] |

Table 3: Pharmacokinetic Properties of Telacebec in Mice

| Parameter | Value | Reference |

| Bioavailability | 90% | [7][8] |

| Terminal Half-life | 23.4 h | [7][8] |

| Volume of Distribution | 5.27 L/kg | [7][8] |

| Systemic Clearance | 4.03 mL/min/kg | [7][8] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the antitubercular activity of agents like Telacebec.

4.1. Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This assay is a common method for assessing the in vitro activity of compounds against M. tuberculosis.

-

Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase. The culture is then diluted to a standardized turbidity.

-

Compound Preparation: Telacebec is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10] Serial two-fold dilutions are prepared in 96-well microtiter plates.

-

Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Control wells (no drug) are also included.

-

Incubation: The plates are incubated at 37°C for 7-10 days.

-

Addition of Resazurin: A solution of resazurin is added to each well, and the plates are incubated for an additional 24-48 hours.

-

Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

4.2. Intramacrophage Activity Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

-

Macrophage Seeding: A murine or human macrophage cell line (e.g., RAW 264.7) is seeded into 96-well plates and allowed to adhere overnight.[10]

-

Infection: The adhered macrophages are infected with M. tuberculosis H37Rv (often expressing a fluorescent protein like GFP for visualization) at a defined multiplicity of infection (e.g., 2:1).[10]

-

Compound Addition: After allowing for phagocytosis, extracellular bacteria are washed away, and media containing serial dilutions of Telacebec are added to the wells.

-

Incubation: The infected macrophages are incubated for 5 days.[10]

-

Assessment of Bacterial Growth: Intracellular bacterial growth can be quantified by lysing the macrophages and plating the lysate for colony-forming unit (CFU) enumeration, or by measuring the fluorescence of GFP-expressing bacteria.

-

Data Analysis: The MIC₅₀ inside macrophages is determined as the compound concentration that inhibits 50% of bacterial growth compared to untreated controls.

Clinical Development and Future Prospects

Telacebec has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and early bactericidal activity in healthy volunteers and patients with drug-sensitive pulmonary tuberculosis.[3][6][12][13] The results from these trials have been promising, showing dose-dependent bactericidal activity.[3][13]

The unique mechanism of action of Telacebec makes it an attractive candidate for inclusion in novel combination regimens, particularly for the treatment of MDR- and XDR-TB. Its potent activity and favorable pharmacokinetic profile support its potential to shorten and simplify current tuberculosis therapies.[7] Further clinical investigation is ongoing to establish its role in future universal treatment regimens for tuberculosis.[3]

References

- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recently developed drugs for the treatment of drug-resistant tuberculosis: a research and development case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telacebec (Q203) | Qurient [qurient.com]

- 4. researchgate.net [researchgate.net]

- 5. tballiance.org [tballiance.org]

- 6. journals.asm.org [journals.asm.org]

- 7. abmole.com [abmole.com]

- 8. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase 2 Telacebec (Q203) EBA | Working Group for New TB Drugs [newtbdrugs.org]

- 13. Phase 2 Clinical Trial Results of Telacebec Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]

Preliminary toxicity screening of "Antitubercular agent-44"

Disclaimer

The following technical guide is a generalized template for the preliminary toxicity screening of a hypothetical antitubercular agent, designated here as "ATA-44". As of the last update, "Antitubercular agent-44" is not a known compound in publicly available scientific literature. Therefore, the data, protocols, and pathways presented herein are illustrative examples based on standard preclinical drug development practices and do not represent factual information for any specific molecule. This guide is intended to serve as a framework for researchers and scientists in the field of drug development.

An In-Depth Technical Guide on the Preliminary Toxicity Screening of "this compound" (ATA-44)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the preliminary toxicity screening of the novel hypothetical antitubercular agent, ATA-44. The guide details the experimental protocols, summarizes the toxicological data, and visualizes key experimental workflows and potential mechanisms of action.

Data Presentation: Summary of Quantitative Toxicity Data

The preliminary toxicity profile of ATA-44 was assessed through a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of ATA-44

This table presents the half-maximal inhibitory concentration (IC₅₀) values of ATA-44 against various human cell lines, providing an initial assessment of its cytotoxic potential.

| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)* |

| HepG2 | Human Hepatocellular Carcinoma | 78.5 ± 5.2 | 1.5 |

| A549 | Human Lung Carcinoma | 95.3 ± 6.8 | 1.2 |

| HEK293 | Human Embryonic Kidney | 112.1 ± 8.1 | > 2.0 |

| THP-1 | Human Monocytic Cell Line | > 200 | > 4.0 |

*Selectivity Index (SI) is calculated as the IC₅₀ in the respective cell line divided by the hypothetical Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (assumed to be 50 µM for this example).

Table 2: In Vivo Acute Oral Toxicity of ATA-44 in Murine Model

This table summarizes the results of an acute oral toxicity study in mice, providing an estimate of the median lethal dose (LD₅₀).

| Animal Model | Administration Route | LD₅₀ (mg/kg) | Key Clinical Observations |

| Balb/c Mice | Oral (single dose) | > 2000 | No mortality or significant signs of toxicity observed at the limit dose. |

Table 3: Genotoxicity Assessment of ATA-44

This table presents the results of the Ames test, used to assess the mutagenic potential of ATA-44.

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | Non-mutagenic |

| TA98 | With | Non-mutagenic |

| TA100 | Without | Non-mutagenic |

| TA100 | With | Non-mutagenic |

| TA1535 | Without | Non-mutagenic |

| TA1535 | With | Non-mutagenic |

| TA1537 | Without | Non-mutagenic |

| TA1537 | With | Non-mutagenic |

Experimental Protocols

Detailed methodologies for the key toxicological experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic potential of ATA-44 against various human cell lines.

-

Methodology:

-

Cell Culture: HepG2, A549, HEK293, and THP-1 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: ATA-44 was dissolved in DMSO to prepare a stock solution, and serial dilutions were made in the culture medium. The cells were treated with various concentrations of ATA-44 (ranging from 0.1 to 200 µM) for 48 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control (DMSO-treated cells). The IC₅₀ value was determined by non-linear regression analysis using GraphPad Prism software.

-

In Vivo Acute Oral Toxicity Study

-

Objective: To determine the acute oral toxicity and estimate the LD₅₀ of ATA-44 in a murine model.

-

Methodology:

-

Animal Model: Healthy, adult Balb/c mice (6-8 weeks old, 20-25 g) of both sexes were used. The animals were housed in standard conditions with free access to food and water.

-

Experimental Design: The study was conducted following the OECD 423 guidelines (Acute Toxic Class Method). A stepwise procedure was used with a starting dose of 2000 mg/kg.

-

Compound Administration: ATA-44 was suspended in 0.5% carboxymethylcellulose and administered as a single oral gavage to a group of three female mice.

-

Observation: The animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

-

Data Analysis: The LD₅₀ was estimated based on the number of mortalities within the observation period.

-

Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To assess the mutagenic potential of ATA-44.

-

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

-

Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to account for the metabolic activation of the test compound.

-

Experimental Procedure:

-

A mixture containing the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer was pre-incubated.

-

This mixture was then mixed with molten top agar and poured onto minimal glucose agar plates.

-

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (his+) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants by at least two-fold compared to the control.

-

Mandatory Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially affected by ATA-44 and the general experimental workflow for its preliminary toxicity screening.

Caption: Hypothetical ATA-44 induced cytotoxicity pathway.

Caption: Preliminary toxicity screening workflow for ATA-44.

Methodological & Application

Synthesis Protocol for Antitubercular Agent-44: A Detailed Application Note for Laboratory-Scale Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel antitubercular agents.[2][3] "Antitubercular agent-44" is a novel compound identified in the PubChem database with the potential for antitubercular activity.[1] Its structure features a substituted 1,2,4-triazole core, a motif present in numerous biologically active compounds. This application note details a proposed synthetic route and experimental procedures for its laboratory-scale preparation and initial biological screening.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence involving the formation of a diaryl ether, construction of the triazole ring, and subsequent functional group installations.

References

- 1. 2.5. Vero Cell Cytotoxicity Assay [bio-protocol.org]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-44

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro Minimum Inhibitory Concentration (MIC) of the novel investigational compound, "Antitubercular agent-44," against Mycobacterium tuberculosis. The primary method detailed is the broth microdilution assay, which is widely recognized as a reference standard for antitubercular susceptibility testing.[1][2][3][4]

Introduction

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery and development of new antitubercular agents.[5] "this compound" is a novel compound with potential activity against Mycobacterium tuberculosis. A critical step in the preclinical evaluation of any new antitubercular candidate is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document outlines a standardized in vitro assay protocol for the accurate and reproducible determination of the MIC of "this compound".

Principle of the Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][2][6][7] This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism. For enhanced objectivity, a growth indicator dye, such as resazurin, can be used to facilitate the determination of the endpoint.[8][9]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Category | Item | Specifications |

| Test Compound | This compound | Stock solution of known concentration (e.g., in DMSO) |

| Reference Drugs | Isoniazid, Rifampicin | For quality control |

| Mycobacterial Strain | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Quality control strain |

| Culture Media | Middlebrook 7H9 Broth Base | Supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol |

| Middlebrook 7H10 or 7H11 Agar | For bacterial culture and colony-forming unit (CFU) enumeration | |

| Reagents | Dimethyl sulfoxide (DMSO) | For dissolving the test compound |

| Sterile distilled water or saline with 0.05% Tween 80 | For inoculum preparation | |

| Resazurin sodium salt | For colorimetric determination of cell viability | |

| Labware | Sterile 96-well, U-bottom microtiter plates with lids | For setting up the assay |

| Sterile conical tubes (15 mL and 50 mL) | ||

| Sterile glass beads (2-3 mm) | For homogenizing bacterial cultures | |

| Equipment | Biosafety Cabinet (Class II or III) | For handling M. tuberculosis |

| Incubator | 37°C | |

| Spectrophotometer or McFarland densitometer | For standardizing inoculum | |

| Vortex mixer | ||

| Micropipettes and sterile tips | ||

| Inverted mirror | For reading plates visually |

Experimental Protocol

Preparation of this compound Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Working Solutions: Perform serial dilutions of the stock solution in Middlebrook 7H9 broth to create a range of working solutions. The final concentrations in the assay should typically range from 0.015 to 128 µg/mL. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that affects mycobacterial growth (typically ≤1%).

Inoculum Preparation

-

Bacterial Culture: Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar slants or in 7H9 broth until mid-log phase is achieved.

-

Harvesting and Homogenization: Harvest the bacterial colonies from the solid medium and transfer them to a tube containing sterile saline with Tween 80 and glass beads. Vortex thoroughly to break up clumps and create a homogenous suspension.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Final Inoculum: Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.[3][4]

Assay Setup in 96-Well Plate

-

Plate Layout: Design the plate layout to include the test compound, positive controls (reference drugs), a negative control (no drug), and a sterility control (no bacteria). A suggested layout is provided below.

-

Drug Dilutions: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the highest concentration of "this compound" working solution to the first well of the designated row.

-

Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well, except for the sterility control wells.

-

Controls:

-

Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum.

-

Sterility Control: Wells containing 200 µL of broth only.

-

Reference Drug Control: Set up serial dilutions of a reference drug (e.g., isoniazid) in the same manner as the test agent.

-

Incubation

Seal the microtiter plates with a lid or an adhesive plate sealer to prevent evaporation and contamination. Incubate the plates at 37°C in a standard incubator. The incubation period is typically 7 to 14 days.[7][8]

Reading and Interpretation of Results

-

Visual Reading: After the incubation period, examine the plates for visible bacterial growth. The MIC is the lowest concentration of "this compound" that shows no visible turbidity (clear well). An inverted mirror can aid in visualizing the bacterial pellet at the bottom of the U-shaped wells.[3]

-

Colorimetric Reading (Resazurin Microtiter Assay - REMA):

-

Add 30 µL of resazurin solution (e.g., 0.01% w/v) to each well.

-

Re-incubate the plates for an additional 24-48 hours.

-

A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

-

The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).[8][9]

-

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner.

Table 1: MIC Determination for this compound

| Concentration (µg/mL) | Growth (Visual) | Growth (Resazurin) |

| 128 | - | Blue |

| 64 | - | Blue |

| 32 | - | Blue |

| 16 | + | Pink |

| 8 | + | Pink |

| 4 | + | Pink |

| 2 | + | Pink |

| 1 | + | Pink |

| 0.5 | + | Pink |

| 0.25 | + | Pink |

| 0.125 | + | Pink |

| 0 (Growth Control) | + | Pink |

| 0 (Sterility Control) | - | Blue |

In this example, the MIC would be 32 µg/mL.

Table 2: Quality Control MIC Ranges for M. tuberculosis H37Rv

| Antitubercular Agent | Expected MIC Range (µg/mL) |

| Isoniazid | 0.015 - 0.12 |

| Rifampicin | 0.06 - 0.25 |

Note: Expected ranges may vary slightly between laboratories and should be established based on internal validation and published guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MIC determination using the broth microdilution method.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for "Antitubercular agent-44" in the BACTEC MGIT 960 System

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for determining the in vitro susceptibility of Mycobacterium tuberculosis to the novel investigational compound, "Antitubercular agent-44," using the BACTEC™ MGIT™ 960 system. The BACTEC™ MGIT™ 960 is an automated system that utilizes fluorescence quenching to detect oxygen consumption, which is a direct indicator of mycobacterial growth.[1][2] This methodology allows for rapid and reliable drug susceptibility testing (DST).[3][4]

This document outlines the necessary procedures for preparing the novel agent, setting up the DST, interpreting the results, and ensuring quality control. The protocol is designed to be a foundational guide for researchers and can be adapted based on the specific physicochemical properties of "this compound."

Materials and Reagents

Equipment

-

BACTEC™ MGIT™ 960 Instrument

-

Class II Biological Safety Cabinet

-

Vortex mixer

-

Calibrated pipettes and sterile, aerosol-resistant tips

-

Incubator (37°C)

-

Microcentrifuge

Consumables and Reagents

-

BACTEC™ MGIT™ 7 mL tubes

-

Middlebrook 7H9 Broth

-

Sterile saline (0.85%)

-

Sterile deionized water

-

"this compound" (powder form)

-

Appropriate solvent for "this compound" (e.g., DMSO, deionized water)

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain.[7]

-

Clinical isolates of Mycobacterium tuberculosis

Experimental Protocols

Preparation of "this compound" Stock and Working Solutions

A critical step in assessing a novel compound is the preparation of accurate and sterile drug solutions. The following protocol outlines the steps for preparing "this compound" for use in the BACTEC MGIT 960 system.

-

Determine the Solvent: Based on the physicochemical properties of "this compound," select an appropriate solvent. For many novel compounds, Dimethyl Sulfoxide (DMSO) is used, followed by dilution in sterile deionized water.[8] It is crucial to ensure the final concentration of the solvent in the MGIT tube does not inhibit mycobacterial growth.

-

Prepare a High-Concentration Stock Solution:

-

Accurately weigh a precise amount of "this compound" powder.

-

Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).

-

Ensure complete dissolution. Gentle warming or vortexing may be necessary.

-

-

Sterilization:

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.[8]

-

-

Prepare Working Solutions:

-

Perform serial dilutions of the sterile stock solution with sterile deionized water to create a range of working solutions. These working solutions will be used to achieve the desired final test concentrations in the MGIT tubes.

-

-

Storage:

Inoculum Preparation

The preparation of a standardized mycobacterial inoculum is essential for reproducible DST results.

-

From a Positive MGIT Culture (1-2 days old):

-

From a Positive MGIT Culture (3-5 days old):

-

From Solid Media:

-

Scrape several colonies of M. tuberculosis from a fresh culture on a Löwenstein-Jensen or Middlebrook 7H10/7H11 agar plate.

-

Suspend the colonies in a tube containing 4 mL of Middlebrook 7H9 broth and a few sterile glass beads.[8]

-

Vortex for 2-3 minutes to create a homogenous suspension.[8]

-

Allow the suspension to stand for 30 minutes to let larger particles settle.[8]

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard using sterile saline or 7H9 broth.

-

BACTEC MGIT 960 Drug Susceptibility Testing Procedure

-

Labeling: For each isolate to be tested, label a set of MGIT tubes: one as "GC" (Growth Control) and one for each concentration of "this compound" being tested.[5]

-

Supplementation: Aseptically add 0.8 mL of BACTEC MGIT 960 SIRE Supplement to each MGIT tube.[5][6]

-

Drug Addition:

-

Inoculation:

-

Drug-Containing Tubes: Inoculate each drug-containing tube with 0.5 mL of the prepared mycobacterial suspension.[8]

-

Growth Control Tube: Prepare a 1:100 dilution of the inoculum by adding 0.1 mL of the suspension to 10 mL of sterile saline.[8] Inoculate the GC tube with 0.5 mL of this 1:100 diluted suspension.[8]

-

-

Incubation and Monitoring:

Quality Control

-

Positive Control: A known susceptible strain, such as M. tuberculosis H37Rv, should be included with each batch of testing to ensure the methodology is performing correctly.[7]

-

Negative Control: An uninoculated MGIT tube should be included to check for contamination.

-

Solvent Control: A tube containing the highest concentration of the solvent used to dissolve "this compound" should be included to ensure the solvent itself does not inhibit growth.

Data Presentation and Interpretation

The BACTEC MGIT 960 instrument provides a qualitative result of "Susceptible" (S) or "Resistant" (R) for each tested concentration.[9] The interpretation is based on a comparison of the growth units (GU) in the drug-containing tube to the GU in the growth control tube.[9]

-

Resistant (R): The GU of the drug-containing tube is ≥100 when the GU of the GC tube reaches 400.[9]

-

Susceptible (S): The GU of the drug-containing tube is <100 when the GU of the GC tube reaches 400.[9]

The results should be summarized in a clear and structured table to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Hypothetical MIC Determination for "this compound"

| Isolate ID | "this compound" Concentration (µg/mL) | Result (S/R) | MIC (µg/mL) |

| H37Rv (QC) | 0.125 | S | 0.5 |

| 0.25 | S | ||

| 0.5 | R | ||

| 1.0 | R | ||

| Clinical Isolate 1 | 0.125 | S | 0.25 |

| 0.25 | R | ||

| 0.5 | R | ||

| 1.0 | R | ||

| Clinical Isolate 2 | 0.125 | S | >1.0 |

| 0.25 | S | ||

| 0.5 | S | ||

| 1.0 | S |

Table 2: Quality Control Results

| QC Strain | Expected MIC (µg/mL) | Observed MIC (µg/mL) | Pass/Fail |

| M. tuberculosis H37Rv | 0.25 - 1.0 | 0.5 | Pass |

Visualizations

The following diagram illustrates the experimental workflow for determining the susceptibility of M. tuberculosis to "this compound" using the BACTEC MGIT 960 system.

References

- 1. Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460 | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 2. academic.oup.com [academic.oup.com]

- 3. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the BACTEC MGIT 960 System for Drug Susceptibility Testing of Mycobacterium Tuberculosis Isolates Compared with the Proportion Method on Solid Media. | CiNii Research [cir.nii.ac.jp]

- 5. CDST_LT: Inoculum preparation and incubation for MGIT DST | Knowledge Base [ntep.in]

- 6. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 7. journals.asm.org [journals.asm.org]

- 8. Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDST_LT: Reading and reporting of MGIT 960 DST results | Knowledge Base [ntep.in]

Application Notes and Protocols: Antitubercular Agent-44 for Intracellular Killing Assays in Macrophages

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from certain host immune responses and therapeutic agents. Consequently, the evaluation of novel antitubercular agents must include assays that determine their efficacy against intracellular Mtb. These assays are critical for identifying compounds with the potential for successful in vivo activity.

Antitubercular Agent-44 is a novel investigational compound demonstrating potent activity against Mycobacterium tuberculosis. These application notes provide a detailed protocol for assessing the intracellular bactericidal activity of this compound in a macrophage infection model. The described workflows are designed for researchers in drug discovery and development to produce robust and reproducible data on the compound's efficacy in a physiologically relevant context.

Data Summary: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity profile in a macrophage cell line.

Table 1: Antimycobacterial Activity of this compound

| Assay Type | Parameter | M. tuberculosis H37Rv |

| Extracellular | Minimum Inhibitory Concentration (MIC) | 0.2 µg/mL |

| Intracellular (Macrophage) | 90% Effective Concentration (EC90) | 0.8 µg/mL |

Table 2: Cytotoxicity Profile of this compound